molecular formula C2H4ClO2P B043518 2-Chloro-1,3,2-dioxaphospholane CAS No. 822-39-9

2-Chloro-1,3,2-dioxaphospholane

Cat. No. B043518
CAS RN: 822-39-9
M. Wt: 126.48 g/mol
InChI Key: OLSFRDLMFAOSIA-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-dioxaphospholane (also known as 2-chloro-1,3-dioxaphospholane) is an organophosphorus compound that has been used in various scientific research applications. It has a wide range of uses, including as a reagent in organic synthesis, as a catalyst in polymerization, and as a ligand in coordination chemistry. It is also used in the synthesis of other organophosphorus compounds. In addition, this compound has been used in various biochemical and physiological studies, and has been found to have beneficial effects on certain biological systems.

Scientific Research Applications

  • It enhances the rates of radical polymerization of acrylonitrile, methyl methacrylate, and styrene, acting as a chain transfer agent in concurrent radical and ionic polymerization processes (Prasad & Mahadevan, 1980).

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used to determine phenolic hydroxyls in lignins, although it has limitations in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

  • The diastereoselective synthesis of (S C,R P)-2-chloro-1,3,2-dioxaphospholane (2-CHPD) aids in determining the enantiomeric excess in chiral secondary alcohols (Meier, Braun, & Frank, 2009).

  • Chiral pool-derived 2-chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane is used to determine the enantiomeric purity of alcohols accurately (Amberg, Bergsträsser, Stapf, & Hartung, 2008).

  • Chloro-bis(2,2-dithio-1,3,2-dioxaphospholane/dioxaphosphorinane)bismuth(III) compounds exhibit antifungal activities against Fusarium and Trichoderma (Agrawal, Sharma, Nandani, Batra, & Singh, 2011).

  • Transition metal complexes with dioxaphospholane and dioxaphosphorinane provide insights into the soft and hard acid-base concept and differences between cis and trans isomers (Matos, Costa, Knupp, Silva, & Passos, 2000).

  • Breathing air as an oxidant can be used for controlled and fast access to a variety of phosphoesters, which is cost-effective and safer for drug development (Becker & Wurm, 2017).

Safety and Hazards

2-Chloro-1,3,2-dioxaphospholane is a hazardous substance . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is combustible and reacts violently with water . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

2-Chloro-1,3,2-dioxaphospholane is a key intermediate in the synthesis of many compounds, especially in drug development . Although it is commercially available, in-house synthesis is often required due to pricing, purity, and delivery issues . This suggests that there is a need for more efficient and cost-effective methods of synthesizing this compound.

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3,2-dioxaphospholane plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in phosphorylation processes. It acts as a phosphitylating agent, facilitating the transfer of phosphate groups to various substrates. This compound interacts with enzymes such as kinases and phosphatases, which are crucial for regulating cellular activities through phosphorylation and dephosphorylation. The nature of these interactions involves the formation of covalent bonds between the phosphorus atom of this compound and the hydroxyl groups of the target molecules .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by acting on kinases, it can alter phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. This can lead to changes in gene expression profiles and metabolic activities within the cell. Additionally, this compound has been observed to impact cellular processes such as cell cycle progression and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by covalently modifying their active sites. For example, it can inhibit phosphatases by forming a stable phosphite ester with the enzyme, preventing it from dephosphorylating its substrates. This modification can lead to sustained activation of signaling pathways that rely on phosphorylation. Additionally, this compound can influence gene expression by altering the activity of transcription factors through phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect phosphorylation-dependent processes. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biochemical changes. Toxicological studies in animal models are essential to determine safe dosage ranges and potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate group transfer. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels. The compound can alter the balance of phosphorylated and dephosphorylated states of various biomolecules, thereby affecting metabolic pathways. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. Studies on its transport mechanisms are important for understanding its bioavailability and efficacy in different biological contexts .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it can interact with target biomolecules. The localization of this compound affects its activity and function, as it needs to be in proximity to its substrates to exert its biochemical effects. Research on its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-chloro-1,3,2-dioxaphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSFRDLMFAOSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061173
Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Molecular Weight

126.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

822-39-9
Record name 2-Chloro-1,3,2-dioxaphospholane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Record name 1,3,2-Dioxaphospholane, 2-chloro-
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Record name 2-chloro-1,3,2-dioxaphospholane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Chloro-1,3,2-dioxaphospholane?

A1: The molecular formula of this compound is C2H4ClO2P, and its molecular weight is 140.49 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: NMR spectroscopy (1H, 13C, and 31P) is widely used for structural elucidation and isomer identification of this compound and its derivatives. [, , , , , ]

Q3: How does the ring conformation of this compound influence its reactivity?

A3: The conformational preferences of this compound, studied through vibrational spectroscopy and electron diffraction, can affect its reactivity by influencing the accessibility of the phosphorus atom to nucleophiles. [, ]

Q4: What is the most common synthetic route for preparing this compound?

A4: The most common method involves reacting phosphorus trichloride (PCl3) with ethylene glycol in the presence of a base like triethylamine. [, , , ]

Q5: How does the reaction temperature impact the yield of this compound during synthesis?

A5: Maintaining a low reaction temperature (4-6°C) is crucial to minimize the formation of unwanted polymeric byproducts and achieve optimal yields of this compound. []

Q6: What is the role of oxygen in the synthesis of this compound-2-oxide?

A6: Oxygen is used to oxidize the intermediate product, this compound, to form this compound-2-oxide. This oxidation step helps prevent unwanted polymerization of the product. [, ]

Q7: How can this compound be used as a chiral derivatizing agent?

A7: Reacting this compound with chiral alcohols leads to the formation of diastereomeric phosphites, which exhibit distinct 31P NMR signals, enabling the determination of enantiomeric excess. [, , , ]

Q8: How is this compound employed in the synthesis of phosphorylcholine amphiphiles?

A8: this compound serves as a key building block in a multi-step synthesis of phosphorylcholine amphiphiles, which can self-assemble into bilayer vesicles. []

Q9: What is the significance of using this compound in lignin analysis?

A9: Phosphitylation of lignin model compounds with this compound derivatives allows for the characterization of lignin structures and the determination of phenolic hydroxyl group content using 31P NMR spectroscopy. []

Q10: How can this compound be utilized in the preparation of end-functionalized polymers?

A10: this compound can be used as a phosphitylating agent to determine the isomer distribution in phenol-terminated poly(1-hexene)s synthesized via electrophilic alkylation. []

Q11: What role does this compound play in the synthesis of N-protected chiral 1-aminoalkylphosphonic acids?

A11: Optically pure this compound derivatives can be used in Mannich-type reactions to synthesize optically active 1-aminoalkylphosphonic acids, valuable building blocks for peptides and peptidomimetics. []

Q12: How is this compound employed in the synthesis of zwitterionic gemini surfactants?

A12: It acts as a starting material, reacting with dodecyl alcohol and subsequently undergoing ring-opening with dodecyldimethylamine to yield the desired zwitterionic gemini surfactant. []

Q13: Are there any safety concerns associated with handling this compound?

A13: As with many organophosphorus compounds, this compound should be handled with caution. It's advisable to consult the safety data sheet and follow appropriate laboratory procedures.

Q14: What are the potential environmental impacts of this compound?

A14: Limited information is available on the specific ecotoxicological effects of this compound. Proper waste management and disposal strategies are essential to minimize any potential environmental risks.

Q15: How is the purity of this compound typically assessed?

A15: Analytical techniques like gas chromatography (GC) and NMR spectroscopy are commonly employed to determine the purity of this compound.

Q16: What are the advantages of using a micro-channel continuous-flow reactor for the synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane?

A16: Utilizing a micro-channel continuous-flow reactor for oxidizing this compound to 2-chloro-2-oxo-1,3,2-dioxaphospholane offers improved safety, increased reaction speed, and higher product yield and purity compared to traditional batch reactors. []

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